6-ROX alkyne

Fluorescence Labeling Oligonucleotide Conjugation Bioconjugation Reproducibility

6-ROX alkyne (CAS 2097422-22-3) is an alkyne-functionalized derivative of 6-carboxy-X-rhodamine, a red-emitting fluorophore of the rhodamine family. It is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and is supplied as a single, pure 6-isomer.

Molecular Formula C36H33N3O4
Molecular Weight 571.7 g/mol
Cat. No. B15556233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ROX alkyne
Molecular FormulaC36H33N3O4
Molecular Weight571.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H33N3O4/c1-2-13-37-35(40)23-11-12-24(36(41)42)27(20-23)30-28-18-21-7-3-14-38-16-5-9-25(31(21)38)33(28)43-34-26-10-6-17-39-15-4-8-22(32(26)39)19-29(30)34/h1,11-12,18-20H,3-10,13-17H2,(H-,37,40,41,42)
InChIKeyZZKRJDCIUOAVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-ROX Alkyne: A High Quantum Yield, Isomer-Pure Red Fluorescent Dye for Click Chemistry Bioconjugation


6-ROX alkyne (CAS 2097422-22-3) is an alkyne-functionalized derivative of 6-carboxy-X-rhodamine, a red-emitting fluorophore of the rhodamine family . It is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and is supplied as a single, pure 6-isomer . The compound exhibits an excitation maximum of 578 nm and an emission maximum of 604 nm, with a reported extinction coefficient of 82,000 cm⁻¹M⁻¹ and a quantum yield of 0.94, making it a bright and stable fluorescent label .

Why Generic Substitution of 6-ROX Alkyne with Mixed Isomers or Other Red Dyes Can Compromise Experimental Reproducibility


Fluorescent labeling experiments demand high consistency and defined molecular geometry, yet many commercially available red dyes are supplied as undefined isomeric mixtures (e.g., 5(6)-ROX alkyne) or possess less favorable steric profiles for bioconjugation [1]. The specific position of the carboxyl/alkyne substitution on the rhodamine core influences the accessibility of the reactive group to bulky biomolecules, which in turn affects labeling efficiency and conjugate performance in downstream assays [2]. Furthermore, the brightness (ε × Φ) of common alternatives like Cy3 (Φ ≈ 0.15) and TAMRA can be significantly lower, reducing signal-to-noise in multiplexed or low-abundance target applications . Therefore, substituting 6-ROX alkyne with an undefined mixture or a less bright dye introduces quantifiable risks to data quality and experimental reproducibility.

Quantitative Differentiation Guide: 6-ROX Alkyne vs. Closest Analogs and In-Class Competitors


Isomeric Purity: Defined 6-Isomer vs. Mixed 5(6)-Isomer Batches

6-ROX alkyne is supplied as a purified single 6-isomer, in contrast to the commonly offered 5(6)-ROX alkyne mixed isomer formulation . The presence of multiple isomers in a labeling reaction leads to the formation of regioisomeric conjugates, which can exhibit divergent chromatographic retention times and potentially altered biological recognition properties [1]. By using a single isomer, 6-ROX alkyne ensures a uniform conjugate population, thereby enhancing analytical reproducibility [1].

Fluorescence Labeling Oligonucleotide Conjugation Bioconjugation Reproducibility

Steric Accessibility for Biomolecule Conjugation: 6-Isomer vs. 5-Isomer Advantage

The position of the alkyne group on the rhodamine core influences conjugation efficiency. The 6-isomer possesses a substitution site that is reported to exhibit lower steric hindrance when reacting with bulky biomolecules compared to the 5-isomer [1]. This steric advantage is hypothesized to translate to higher labeling yields, especially when targeting sterically constrained sites on proteins or within oligonucleotide structures [1].

Click Chemistry Protein Labeling Steric Hindrance

Fluorescence Brightness: 6-ROX Alkyne vs. Cy3 and TAMRA Dyes

6-ROX alkyne demonstrates significantly higher brightness than commonly used alternatives. While the extinction coefficient of 6-ROX alkyne is reported at 82,000 cm⁻¹M⁻¹ and its quantum yield at 0.94, Cy3 exhibits a substantially lower quantum yield of approximately 0.15 . This translates to a theoretical brightness (ε × Φ) for 6-ROX alkyne that is over six times higher than that of Cy3 . Furthermore, ROX-based dyes exhibit red-shifted emission (~604 nm) compared to TAMRA, which helps mitigate interference from cellular autofluorescence .

Fluorescence Brightness Signal-to-Noise Ratio Multiplexing

Accelerated Click Chemistry Kinetics with FastClick™ Modification

The FastClick™ variant of 6-ROX alkyne incorporates a built-in copper-chelating ligand that stabilizes the Cu(I) oxidation state, thereby accelerating the azide-alkyne cycloaddition reaction . This design eliminates the need for an external copper chelator (such as THPTA or BTTAA) and results in faster reaction rates and higher yields compared to conventional CuAAC protocols, particularly under mild, biocompatible conditions .

Click Chemistry CuAAC Reaction Kinetics

Optimal Use Cases for 6-ROX Alkyne Based on Validated Differentiation Data


High-Sensitivity qPCR Probe Synthesis

6-ROX alkyne's high quantum yield (0.94) and extinction coefficient (82,000 cm⁻¹M⁻¹) provide superior signal brightness, making it an ideal fluorophore for synthesizing qPCR probes where low-abundance target detection and high signal-to-noise ratios are critical . The single-isomer purity ensures batch-to-batch consistency in probe performance .

Multiplexed Fluorescence In Situ Hybridization (FISH)

The red-shifted emission of 6-ROX alkyne (604 nm) allows for excellent spectral separation from common green fluorophores (e.g., FAM), enabling robust multiplexed FISH assays for simultaneous detection of multiple nucleic acid targets . Its photostability further supports reliable signal acquisition during extended imaging sessions .

Site-Specific Protein Bioconjugation

The 6-isomer alkyne's reduced steric hindrance facilitates efficient labeling of sterically demanding or buried azide groups on proteins, which is crucial for maintaining protein function and generating homogeneous antibody-drug conjugates or fluorescent protein probes [1]. The use of a single isomer prevents the formation of regioisomeric conjugates that could complicate downstream analysis [1].

Live-Cell Click Chemistry Labeling

When using the FastClick™ 6-ROX alkyne derivative, the accelerated CuAAC reaction kinetics under mild conditions minimize cellular stress and improve labeling efficiency in live-cell experiments, enabling real-time tracking of azide-tagged biomolecules with minimal perturbation .

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